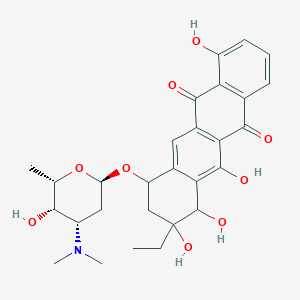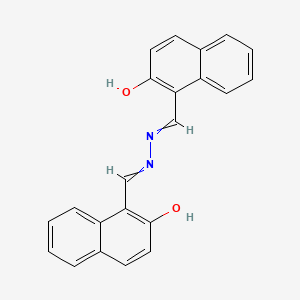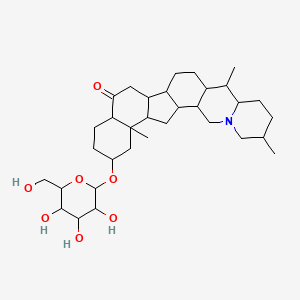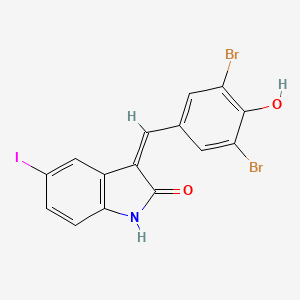
gw5074
Descripción general
Descripción
Es principalmente reconocido por sus potentes efectos inhibitorios sobre la cinasa c-Raf, un componente clave en la vía de señalización de la proteína quinasa activada por mitógeno (MAPK) . Este compuesto ha llamado la atención de forma significativa debido a sus posibles aplicaciones terapéuticas en enfermedades neurodegenerativas e infecciones virales .
Aplicaciones Científicas De Investigación
GW 5074 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Mecanismo De Acción
GW 5074 ejerce sus efectos inhibiendo la cinasa c-Raf, que es un componente crítico de la vía de señalización de MAPK. Esta vía participa en la regulación del crecimiento, la diferenciación y la supervivencia celular. Al inhibir la cinasa c-Raf, GW 5074 interrumpe la cascada de señalización aguas abajo, lo que lleva a una reducción de la fosforilación de las quinasas reguladas por señal extracelular (ERK). Esta inhibición finalmente afecta a varios procesos celulares, incluida la proliferación y la supervivencia celular .
Compuestos similares:
Sorafenib: Otro inhibidor de la cinasa c-Raf utilizado en la terapia del cáncer.
Vemurafenib: Un inhibidor selectivo de la cinasa B-Raf, utilizado en el tratamiento del melanoma.
Dabrafenib: Otro inhibidor de B-Raf con aplicaciones en el tratamiento del melanoma.
Comparación: GW 5074 es único en su alta selectividad para la cinasa c-Raf sobre otras cinasas como las quinasas dependientes de ciclinas (CDK) y la cinasa p38 MAP. Esta selectividad reduce los efectos fuera del objetivo y mejora su potencial como agente terapéutico. Además, GW 5074 ha mostrado efectos neuroprotectores, que no se observan comúnmente con otros inhibidores de c-Raf .
Análisis Bioquímico
Biochemical Properties
GW 5074 is a potent and selective inhibitor of c-Raf, a serine/threonine kinase, with an IC50 of 9 nM . It does not affect the activities of JNK1/2/3, MEK1, MKK6/7, CDK1/2, c-Src, p38 MAP, VEGFR2, or c-Fms .
Cellular Effects
GW 5074 has been shown to increase microglial phagocytic activities, which could be a potential therapeutic direction for Alzheimer’s disease . It has also been found to enhance the efficacy of existing cancer chemotherapies .
Molecular Mechanism
The molecular mechanism of GW 5074 involves the inhibition of c-Raf, a serine/threonine kinase . This inhibition allows for the accumulation of activation modifications on c-Raf and B-Raf when GW 5074 is applied to neuronal cultures .
Temporal Effects in Laboratory Settings
It has been shown to have neuroprotective effects for cerebellar granule cells and cortical neurons .
Dosage Effects in Animal Models
In animal models, GW 5074 has been shown to completely prevent 3-NP-induced widespread bilateral striatal damage at a dosage of 5 mg/kg .
Metabolic Pathways
Its primary target, c-Raf, plays a crucial role in the MAPK/ERK pathway, which is involved in cell division, differentiation, and secretion .
Subcellular Localization
Given its role as a c-Raf inhibitor, it is likely to be found in locations where c-Raf is present, such as the cytoplasm and the cell membrane .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de GW 5074 implica la condensación de 3,5-dibromo-4-hidroxibenzaldehído con 5-yodoindolin-2-ona. La reacción generalmente se lleva a cabo en condiciones básicas, a menudo usando una base como carbonato de potasio en un solvente adecuado como dimetilsulfóxido (DMSO). La mezcla de reacción se calienta para facilitar la condensación, lo que resulta en la formación de GW 5074 .
Métodos de producción industrial: La producción industrial de GW 5074 sigue rutas sintéticas similares pero a mayor escala. El proceso implica la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza. El compuesto se purifica luego utilizando técnicas como recristalización o cromatografía para obtener el producto deseado con alta pureza .
Análisis De Reacciones Químicas
Tipos de reacciones: GW 5074 experimenta diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar en condiciones específicas, lo que lleva a la formación de derivados oxidados.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales presentes en GW 5074, alterando potencialmente su actividad biológica.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Se utilizan agentes reductores como borohidruro de sodio o hidruro de aluminio y litio.
Sustitución: Se pueden emplear nucleófilos como aminas o tioles para reacciones de sustitución.
Productos principales formados: Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir derivados de quinona, mientras que las reacciones de sustitución pueden producir varios compuestos de oxindol funcionalizados .
Comparación Con Compuestos Similares
Sorafenib: Another c-Raf kinase inhibitor used in cancer therapy.
Vemurafenib: A selective inhibitor of the B-Raf kinase, used in the treatment of melanoma.
Dabrafenib: Another B-Raf inhibitor with applications in melanoma treatment.
Comparison: GW 5074 is unique in its high selectivity for c-Raf kinase over other kinases such as cyclin-dependent kinases (CDKs) and p38 MAP kinase. This selectivity reduces off-target effects and enhances its potential as a therapeutic agent. Additionally, GW 5074 has shown neuroprotective effects, which are not commonly observed with other c-Raf inhibitors .
Propiedades
IUPAC Name |
(3Z)-3-[(3,5-dibromo-4-hydroxyphenyl)methylidene]-5-iodo-1H-indol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Br2INO2/c16-11-4-7(5-12(17)14(11)20)3-10-9-6-8(18)1-2-13(9)19-15(10)21/h1-6,20H,(H,19,21)/b10-3- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMXYVLFTZRPNRV-KMKOMSMNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1I)C(=CC3=CC(=C(C(=C3)Br)O)Br)C(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1I)/C(=C/C3=CC(=C(C(=C3)Br)O)Br)/C(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8Br2INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10421368 | |
| Record name | 5-Iodo-3-((3,5-dibromo-4-hydroxyphenyl)methylene)-2-indolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10421368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
520.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
220904-83-6, 1233748-60-1 | |
| Record name | 5-Iodo-3-((3,5-dibromo-4-hydroxyphenyl)methylene)-2-indolinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220904836 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GW-5074, (Z)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1233748601 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Iodo-3-((3,5-dibromo-4-hydroxyphenyl)methylene)-2-indolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10421368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GW-5074, (Z)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B7W8RS1GG2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the downstream effects of GW5074 treatment?
A1: The downstream effects of this compound vary depending on the cell type and context. In neuronal cells, it has been shown to:
- Inhibit the expression of activating transcription factor-3 (ATF-3), a protein implicated in apoptosis. []
- Activate the B-Raf/MEK/ERK pathway, leading to neuroprotection. []
- Increase microglial phagocytic activities, potentially beneficial in Alzheimer’s disease. []
- Potentiation of sorafenib cytotoxicity in colorectal cancer cells, impacting mitochondrial functions. []
- Inhibition of enterovirus replication, potentially by targeting viral protein 3A. []
- Inhibition of smooth muscle contraction by regulating calcium sensitization. []
Q2: Does this compound always inhibit the Raf/MEK/ERK pathway?
A2: Not necessarily. While this compound can inhibit c-Raf in vitro and has shown to impact the Raf/MEK/ERK pathway in some cell types [, , , ], its interaction with B-Raf in neuronal cultures leads to activation rather than inhibition of this pathway. []
Q3: Does this compound influence cell survival?
A3: Yes, this compound has demonstrated both pro-survival and pro-death effects depending on the cell type and context:
- Neuroprotective: Protects neurons against various insults like low potassium, MPP+, methylmercury, and oxidative stress. [] It also shows efficacy in an animal model of Huntington's disease. []
- Anti-cancer: Exhibits synergistic cytotoxicity with sorafenib in colorectal cancer cells. []
- Pro-apoptotic: Induces apoptosis in CLL cell lines and primary cells. []
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C15H8Br2INO2, and its molecular weight is 508.94 g/mol.
A4: The provided research articles primarily focus on the biological activities and signaling pathways related to this compound. Detailed information on its material compatibility, catalytic properties, or computational modeling is not included in these studies.
Q5: How do structural modifications of this compound affect its activity?
A5: Studies exploring structural analogs of this compound have revealed valuable insights into its SAR:
- 3′-Substituted indolin-2-one core: This structural motif appears crucial for neuroprotection, as evidenced by the activity of various analogs. []
- Substituent variations: Modifications at the 3-position of the indolinone ring significantly influence potency and toxicity. For instance, some analogs exhibited enhanced neuroprotection and reduced toxicity compared to this compound. []
A5: The provided research articles primarily focus on the biological activities and signaling pathways related to this compound. Specific details regarding its stability, formulation, SHE regulations, analytical methodologies, or quality control are not extensively discussed in these studies.
Q6: What is known about the absorption and bioavailability of this compound?
A6: this compound exhibits poor absorption, and increasing the dosage does not proportionally increase its bioavailability. [] Efforts are underway to improve its solubility and bioavailability, including the development of new salt forms. []
Q7: What in vitro models have been used to study this compound?
A7: Various in vitro models have been employed, including:
- Primary neuronal cultures: Cerebellar granule neurons, cortical neurons []
- Immortalized cell lines: PC12 cells [], HEK293T cells [], HL-60 cells [], A549 cells [, ], RAW 264.7 macrophages []
- Human monocyte-derived microglia-like (MDMi) cells []
Q8: What in vivo models have been used to study this compound?
A8: In vivo studies have been conducted in:
- Rodent models of neurodegeneration: Huntington's disease model [], Parkinson's disease model []
- Mouse model of hyperlipidemia []
- Galleria mellonella infection model []
Q9: Have there been any clinical trials with this compound?
A9: Yes, a phase I clinical trial has been conducted to evaluate the safety, tolerability, and preliminary efficacy of this compound in combination with sorafenib for patients with advanced refractory solid tumors. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


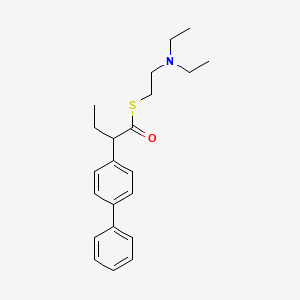

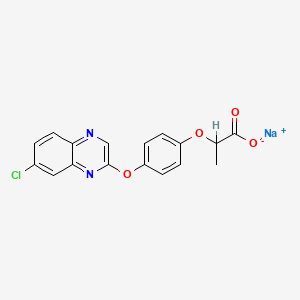


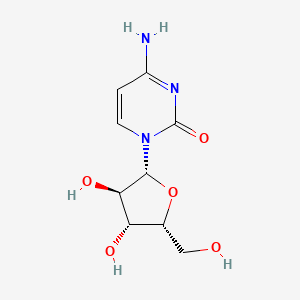
![But-2-enedioic acid;8-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-1-thia-4,8-diazaspiro[4.5]decan-3-one](/img/structure/B1684254.png)

![2-[3-Cyano-5-(3,4-dichlorophenyl)-4,5-dimethylfuran-2-ylidene]propanedinitrile](/img/structure/B1684258.png)
